(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Overview
Description
®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H21NO5S and a molecular weight of 375.44 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and a tosyloxy group attached to the pyrrolidine ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while reduction with LiAlH4 results in the removal of the tosyloxy group to form the corresponding alcohol .
Scientific Research Applications
®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives, including their interactions with enzymes and receptors.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The tosyloxy group can be replaced by various functional groups, allowing the compound to modulate the activity of its target through covalent or non-covalent interactions . The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-3-(tosyloxy)pyrrolidine-1-carboxylate: This compound is similar in structure but features a tert-butyl group instead of a benzyl group.
®-3-(Toluene-4-sulfonyloxy)pyrrolidine-1-carboxylic acid tert-butyl ester: Another similar compound with a tert-butyl ester group.
Uniqueness
®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in biological targets . Additionally, the stereochemistry of the compound (R-configuration) can lead to enantioselective interactions with chiral biological molecules, potentially resulting in higher specificity and potency .
Properties
IUPAC Name |
benzyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-15-7-9-18(10-8-15)26(22,23)25-17-11-12-20(13-17)19(21)24-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCDOKNEALHLNF-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569925 | |
Record name | Benzyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136725-51-4 | |
Record name | Phenylmethyl (3R)-3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136725-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.